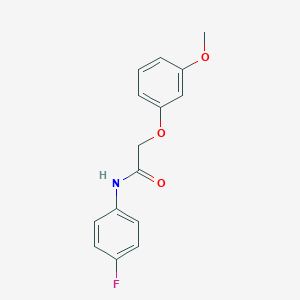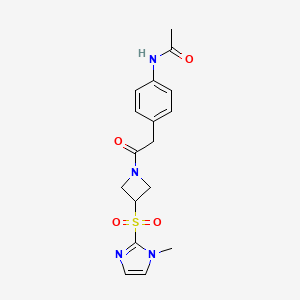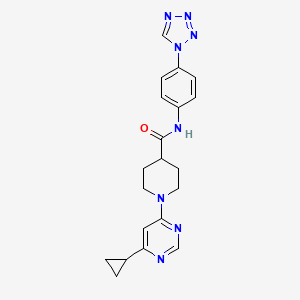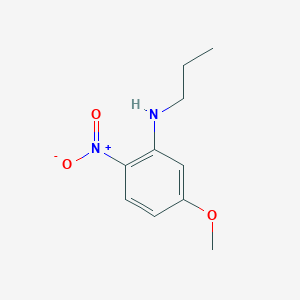
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a piperidine ring . It is likely to be a synthetic compound, possibly used in pharmaceutical or chemical research .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyridine and piperidine rings contribute to the rigidity and complexity of the molecule . The presence of the chloro group may also influence the reactivity and properties of the compound .Chemical Reactions Analysis
The compound, due to its complex structure, is likely to undergo a variety of chemical reactions. For instance, compounds with similar structures have been used in the synthesis of novel heterocyclic compounds . The presence of the chloro group could make it a potential leaving group in nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A key application of compounds related to (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone is in antimicrobial activity. For instance, Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives that showed significant in vitro antibacterial and antifungal activities. Notably, certain derivatives displayed potent activity against pathogenic bacterial and fungal strains, suggesting potential in developing antimicrobial agents (Mallesha & Mohana, 2014).
Structural and Spectroscopic Studies
The structural and spectroscopic properties of related compounds have been extensively studied. Karthik et al. (2021) conducted a comprehensive study involving thermal, optical, etching, structural studies, and theoretical calculations on a similar compound. They found that these properties are crucial for understanding the stability and interaction energies between molecules, contributing to the potential design of new materials and drugs (Karthik et al., 2021).
Synthesis and Molecular Docking
Compounds in this class have been synthesized for various purposes, including molecular docking studies to explore their potential as bioactive agents. For example, Sivakumar et al. (2021) conducted a study involving the synthesis of related compounds and explored their antimicrobial activity. Their research included molecular docking to identify potential drug candidates (Sivakumar et al., 2021).
Synthesis Methods
Efficient synthesis methods for these compounds are a significant area of research. Zhang et al. (2020) reported a simple and efficient method for synthesizing a compound with both piperidine and pyridine rings, demonstrating the potential for organic synthesis applications (Zhang et al., 2020).
Anticancer and Antimicrobial Agents
Some derivatives have been studied for their potential as anticancer and antimicrobial agents. Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds incorporating pyridine, showing promising results in anticancer activity studies and in vitro antibacterial and antifungal activities (Katariya et al., 2021).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various proteins and enzymes in the body .
Mode of Action
It’s likely that it interacts with its targets by binding to specific sites, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
Similar compounds are usually well absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects .
Propiedades
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-3-4-15(19-11-13)22-14-5-8-20(9-6-14)16(21)12-2-1-7-18-10-12/h1-4,7,10-11,14H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZQQUHTBWQWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B2477758.png)
![4-((1H-imidazol-1-yl)methyl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2477759.png)



![Methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2477769.png)
![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2477770.png)

![(2S)-2-[(4-fluorophenyl)carbamoylamino]-4-methylpentanoic acid](/img/structure/B2477772.png)
![Ethyl 2-[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]benzimidazolo[1,2-c]quinazolin-6-yl]sulfanylacetate](/img/structure/B2477774.png)
![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B2477775.png)
![4,5-Dimethyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2477776.png)